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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to address the challenges researchers, scientists, and drug development professionals
encounter when segmenting confluent multiple sclerosis (MS) lesions in Magnetic Resonance
Imaging (MRI).

Frequently Asked Questions (FAQSs)

Q1: What are confluent lesions and why do they pose a segmentation challenge?

A: In the early stages of multiple sclerosis, lesions in the brain's white matter are typically
discrete and focal.[1] As the disease progresses, these individual lesions can grow and merge,
forming larger, irregularly shaped areas of damage known as confluent lesions.[1][2] This
confluence is a major challenge for both manual and automated segmentation methods. The
primary difficulty lies in accurately identifying and separating the individual lesions that have
merged, which is critical for precise disease monitoring.[3][4] Standard automated techniques
that group connected bright pixels often fail to distinguish between a single large lesion and
multiple smaller, pathologically distinct lesions that have become confluent.

Q2: My automated segmentation algorithm is merging distinct lesions into one large confluent
area. Why is this happening and how can | address it?

A: This is a common issue, particularly with algorithms that use a semantic segmentation
approach followed by a post-processing step like "connected components" (CC) analysis. The
CC method identifies any spatially connected group of lesion voxels as a single instance, which

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15548174?utm_src=pdf-interest
http://atc.udg.edu/~aoliver/publications/is12.pdf
http://atc.udg.edu/~aoliver/publications/is12.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2528894/
https://arxiv.org/abs/2505.22537
https://pmc.ncbi.nlm.nih.gov/articles/PMC5895493/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

is inherently unable to separate confluent lesions. This can lead to a significant underestimation
of the true lesion count, especially in patients with a high lesion load.

Troubleshooting Steps:

» Review the Algorithm's Methodology: Check if your algorithm is based on a simple
connected components approach.

o Explore Advanced Post-Processing: Some methods, like the Hessian-based approach,
attempt to identify distinct lesion centers within a confluent cluster to partition it into separate
lesion candidates. Another method, Automated Confluent Splitting (ACLS), exists but tends
to oversplit lesions, leading to an overestimation of lesion counts.

o Consider Instance Segmentation Models: For a more robust solution, consider using an end-
to-end instance segmentation framework. Models like ConfLUNet are specifically designed
to jointly optimize lesion detection and delineation, showing significant improvement over
traditional methods for separating confluent lesions.

Q3: What are the best practices for manually segmenting confluent lesions to ensure
consistency?

A: Manual segmentation is often considered the gold standard but is time-consuming and
prone to inter- and intra-rater variability, especially with complex confluent lesions.

Best Practices:

o Use a Multi-Contrast Approach: Relying on a single MRI contrast is not recommended. A
multimodal protocol using 3D T1-weighted and 3D FLAIR images, supported by conventional
T2-weighted and proton-density images, is superior for lesion identification and delineation.

o Establish Clear Lesion Criteria: Define strict criteria for what constitutes a lesion (e.g., must
be hyperintense on T2/FLAIR, hypointense on T1, and consist of at least 3 contiguous
voxels).

» Develop a Standardized Protocol: Create a detailed protocol for raters that outlines how to
handle ambiguous borders and how to attempt to separate individual lesions within a
confluent area, if possible.
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o Blinded Re-reads and Consensus Reviews: Have multiple expert raters segment the same
scans independently. Where discrepancies arise, a consensus review should be performed
to finalize the segmentation. This reduces individual bias.

e Training and Calibration: Ensure all raters are thoroughly trained on the protocol. Periodic
calibration exercises, where all raters segment the same set of images and compare results,
can help maintain consistency over time.

Q4: How can | differentiate between periventricular and deep white matter confluent lesions?

A: White matter lesions are often categorized based on their location. Periventricular white
matter lesions (PVWMLSs) are attached to or contiguous with the brain's ventricular system.
Deep white matter lesions (DWMLS) are located separately in the subcortical white matter. This
distinction is functionally relevant, as PVWMLs are more strongly associated with cognitive
decline, while DWMLs have been linked to mood disorders.

Identification Protocol:

« Anatomical Reference: Use a co-registered T1-weighted image to clearly visualize the
ventricles.

e Proximity Rule: A common approach is to define a proximity threshold. For example,
periventricular lesions can be defined as those where at least one lesion voxel is within a
specific distance (e.g., 4 mm) of a ventricle. Lesions that do not meet this criterion are
classified as deep white matter lesions.

o Automated Classification: Some software tools can automatically classify lesions based on
their spatial relationship to an anatomical atlas of the ventricular system.

Troubleshooting Guides

Guide 1: Inaccurate Lesion Volume and Count in
Advanced MS

e Problem: You observe that your automated pipeline reports a lower lesion count and a less-
than-expected increase in total lesion volume over time in patients with advanced MS,
despite clinical evidence of disease progression.
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e Probable Cause: As the disease progresses, individual lesions merge into large confluent
clusters. Your segmentation algorithm likely uses a connected components analysis, which
incorrectly counts these large clusters as single lesions, leading to an underestimation of the

true lesion number.

e Solution Workflow:
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Workflow for troubleshooting inaccurate lesion counts.
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Guide 2: High False Positive Rate in Periventricular
Regions

Problem: Your segmentation results show a high number of false positive lesions, particularly
around the ventricles.

Probable Cause: The FLAIR (Fluid-Attenuated Inversion Recovery) sequence, while
sensitive to white matter lesions, can sometimes cause hyperintensities in the periventricular
region due to CSF flow artifacts or incomplete CSF signal nulling. These artifacts can be
mistaken for lesions.

Solution Protocol:

Multi-Contrast Review: Do not rely solely on FLAIR images. Cross-reference any potential
lesion with T1-weighted and T2-weighted images. True MS lesions are typically
hypointense on T1-weighted images.

Intensity and Morphology Analysis: True lesions often have a characteristic ovoid shape
and orientation perpendicular to the ventricles. Artifacts may have a more linear or
irregular appearance.

Refine Pre-processing: Ensure that image pre-processing steps, such as inhomogeneity
correction and intensity normalization, are correctly applied across all sequences.

Algorithm Training Data: If using a supervised machine learning model, ensure the training
data includes examples of these common artifacts labeled as non-lesions to improve the
model's specificity.

Quantitative Data Summary

Table 1: Comparison of Automated Segmentation Methods for Confluent Lesions

This table compares the performance of different automated approaches for segmenting

individual lesion instances, highlighting the challenges faced by traditional methods with

confluent lesions.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Disadvantage

Method Core .

Advantage with Confluent  Reference

Category Technology .

Lesions
CNN (e.g., U-
] Net) for voxel- Fails to separate

Semantic + ] ] ]
wise Simple to touching or

Connected ) ] ]
segmentation, implement post- merged lesions,

Components ] ]

o) then groups segmentation. leading to
connected undercounting.
voxels.

CNN for voxel-
wise Tends to
_ _ Attempts to _ _
Semantic + segmentation, oversplit lesions,
address S
Automated followed by an resulting in poor
o ) ) confluence o
Splitting (ACLS) algorithm to split ] precision and
directly. )
confluent overcounting.
masses.
A single deep Specifically
) ) Outperforms CC
learning model designed to )

End-to-End and ACLS in
that handle ]

Instance ] both detection

) simultaneously confluence; ]

Segmentation o o and instance
detects and jointly optimizes ]

(ConfLUNet) ) ] segmentation
delineates each detection and )

quality.

lesion instance.

segmentation.

Table 2: Performance Metrics for Confluent Lesion Unit (CLU) Detection

Quantitative results comparing ConfLUNet to baseline methods for detecting Confluent Lesion

Units (CLUSs), which represent the individual pathological lesions. Data is from a study on a

held-out test set.
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Experimental Protocols & Methodologies
Protocol 1: Multi-Contrast Manual Segmentation of
Cortical and Confluent Lesions

This protocol is based on a study comparing different manual reading methods.

» Image Acquisition: Acquire 3D T1-weighted, 3D FLAIR, dual fast spin-echo proton-
density/T2-weighted (PD/T2) images. A 3T MRI scanner is recommended for higher

resolution and signal-to-noise ratio.

e Pre-processing:

o Perform bias field correction on all images.

o Resample all images to a 1-mm isotropic resolution.

o Linearly register FLAIR, PD, and T2 images to the T1-weighted image space.

e Segmentation Criteria: A region is defined as a lesion if it:
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o Includes at least 3 contiguous voxels.
o Appears hyperintense on T2-weighted and FLAIR images.

o Appears hypointense on T1l-weighted images relative to adjacent normal-appearing cortex
or white matter.

e Procedure: Raters should view all co-registered image contrasts simultaneously. The high
gray matter/white matter contrast of the T1-weighted sequence is particularly useful for
assessing whether a lesion crosses a cortical boundary. For confluent lesions, raters should
use morphological cues and intensity variations across different contrasts to infer the
boundaries of the original, distinct lesions where possible.

Protocol 2: Automated Instance Segmentation using an
End-to-End Framework

This describes a generalized workflow for a modern instance segmentation approach like
ConfLUNet.

 Input Data: Typically requires a single FLAIR image as input, though multi-contrast inputs are
possible.

o Model Architecture: The model is an end-to-end framework, meaning it takes the raw (pre-
processed) image and outputs the final instance masks without intermediate steps like
semantic segmentation followed by clustering.

o Training: The model is trained on a dataset where each individual lesion, including those
within confluent regions, has been manually delineated as a separate instance. This ground
truth is crucial for teaching the model to distinguish between merged lesions.

e Output: The model outputs a set of individual masks, where each mask corresponds to a
single predicted lesion instance. This directly provides a lesion count and delineation for
each instance, avoiding the pitfalls of connected components analysis.

Visualizations
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A typical automated semantic segmentation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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